

Cross-Resistance of Chlorantraniliprole with Other Diamide Insecticides: A Comparative Guide

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Compound of Interest

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This guide provides an objective comparison of the cross-resistance profiles of chlorantraniliprole, a widely used anthranilic diamide insecticide, with other insecticides in its class. The information is supported by experimental data from various studies on key agricultural pests.

Introduction to Chlorantraniliprole

Chlorantraniliprole is a systemic insecticide belonging to the anthranilic diamide class.^{[1][2]} It is extensively used in agriculture to control a broad spectrum of chewing insect pests in crops such as corn, soybeans, cotton, fruits, and vegetables.^{[2][3]} The mode of action of chlorantraniliprole involves the disruption of calcium regulation in insect muscle cells.^{[1][3]} It specifically targets and activates the ryanodine receptors (RyRs), which are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.^{[1][2][4]} This activation leads to an uncontrolled release of internal calcium stores, causing muscle paralysis and ultimately, the death of the insect.^{[1][2][3]} This mechanism is highly selective for insect RyRs, contributing to its low toxicity in mammals.^[5]

Cross-Resistance with Other Diamide Insecticides

Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared mode of action or resistance mechanism. Several studies have investigated the cross-resistance patterns between chlorantraniliprole and other diamide insecticides, such as flubendiamide and cyantraniliprole.

Quantitative Cross-Resistance Data

The following table summarizes the cross-resistance data from studies on different insect species resistant to chlorantraniliprole. The resistance ratio (RR) is a key metric, calculated by dividing the lethal concentration (LC50) for the resistant strain by the LC50 for a susceptible strain. A higher RR indicates a greater level of resistance.

Insect Species	Chlorantraniliprole-Resistant Strain	Diamide Insecticide	Resistance Ratio (RR)	Reference
Spodoptera frugiperda	Chlorant-R	Cyantraniliprole	~27-fold	[6]
Flubendiamide	>42,000-fold	[6]		
Plutella xylostella	CHL Sel	Cyantraniliprole	262-fold	[7]
Tetraniliprole	591-fold	[7]		
Resistant Strain	Flubendiamide	7.29-fold	[8]	
Cyantraniliprole	3.31-fold	[8]		
Chilo suppressalis	HR (field population)	Not specified	249.6-fold (to chlorantraniliprole)	[9]

Mechanisms of Diamide Insecticide Resistance

The primary mechanisms conferring resistance to diamide insecticides, including cross-resistance, are target-site insensitivity and enhanced metabolic detoxification.

Target-Site Resistance

Mutations in the ryanodine receptor gene are a major cause of resistance. These mutations can alter the binding site of diamide insecticides, reducing their efficacy. For instance, a specific point mutation (I4790K) in the RyR has been identified in diamide-resistant populations of *Plutella xylostella*. Additionally, a glycine to glutamate substitution has been found in the C-terminal region of the RyR in other resistant strains of this pest.^[10] In some cases, decreased expression of the RyR gene has also been associated with chlorantraniliprole resistance.^[10]

Metabolic Resistance

Enhanced activity of detoxification enzymes can also lead to resistance. Cytochrome P450 monooxygenases (P450s) and esterases have been implicated in the metabolic resistance to chlorantraniliprole in various insect species.^{[8][9][11]} For example, in a chlorantraniliprole-resistant strain of *Plutella xylostella*, the activity of cytochrome P450 was found to be significantly higher than in a susceptible strain.^[8] The use of synergists like piperonyl butoxide (PBO), which inhibits P450s, can help to confirm the role of these enzymes in resistance.^[8]

Experimental Protocols

The assessment of insecticide cross-resistance typically involves a series of bioassays and molecular analyses.

Dose-Mortality Bioassay for LC50 Determination

This method is used to determine the concentration of an insecticide that is lethal to 50% of a test population (LC50).

- **Insect Rearing:** Maintain both susceptible and resistant insect colonies under controlled laboratory conditions (e.g., specific temperature, humidity, and photoperiod).
- **Insecticide Preparation:** Prepare a series of dilutions of the technical-grade insecticide in a suitable solvent (e.g., acetone).
- **Treatment Application:** For chewing insects, a common method is the leaf-dip bioassay. Fresh, untreated leaves (e.g., cabbage for *P. xylostella*) are dipped in the insecticide solutions for a set time (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent only.

- **Exposure:** Place a specific number of larvae (e.g., 10-20 third-instar larvae) onto the treated leaves in a petri dish or similar container.
- **Incubation:** Keep the containers under controlled conditions.
- **Mortality Assessment:** Record larval mortality after a specific period (e.g., 48 or 72 hours). Larvae are considered dead if they cannot move when prodded with a fine brush.
- **Data Analysis:** Use probit analysis to calculate the LC50 values, their 95% confidence limits, and the slope of the dose-response curve.
- **Resistance Ratio Calculation:** The RR is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Synergism Assays

To investigate the involvement of metabolic enzymes in resistance, synergists are used in conjunction with the insecticide.

- **Synergist Application:** A sub-lethal dose of a synergist (e.g., piperonyl butoxide for P450s) is applied to the insects, typically topically, a short time before insecticide exposure.
- **Insecticide Bioassay:** Conduct the dose-mortality bioassay as described above with the synergist-pretreated insects.
- **Synergism Ratio (SR) Calculation:** The SR is calculated by dividing the LC50 of the insecticide alone by the LC50 of the insecticide in the presence of the synergist. An SR value significantly greater than 1 suggests the involvement of the inhibited enzyme system in resistance.

Molecular Analysis of Ryanodine Receptor Gene

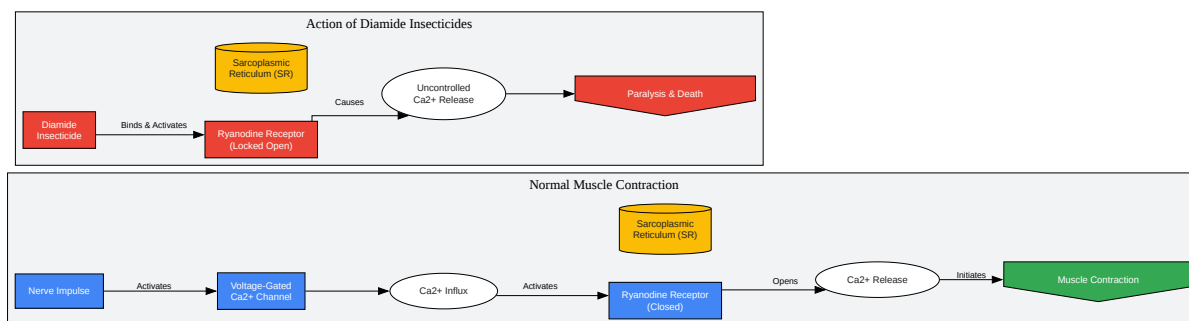
To identify target-site mutations, the following steps are typically performed:

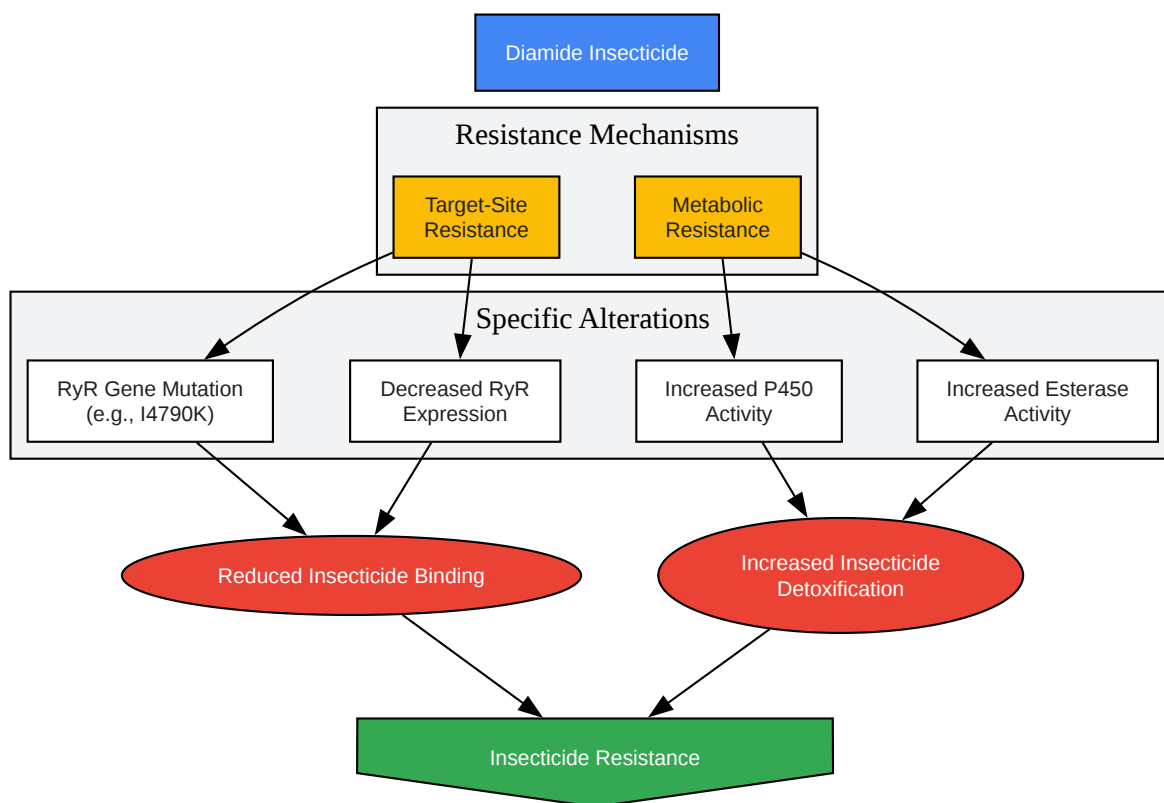
- **RNA Extraction and cDNA Synthesis:** Extract total RNA from individual insects and reverse-transcribe it into complementary DNA (cDNA).

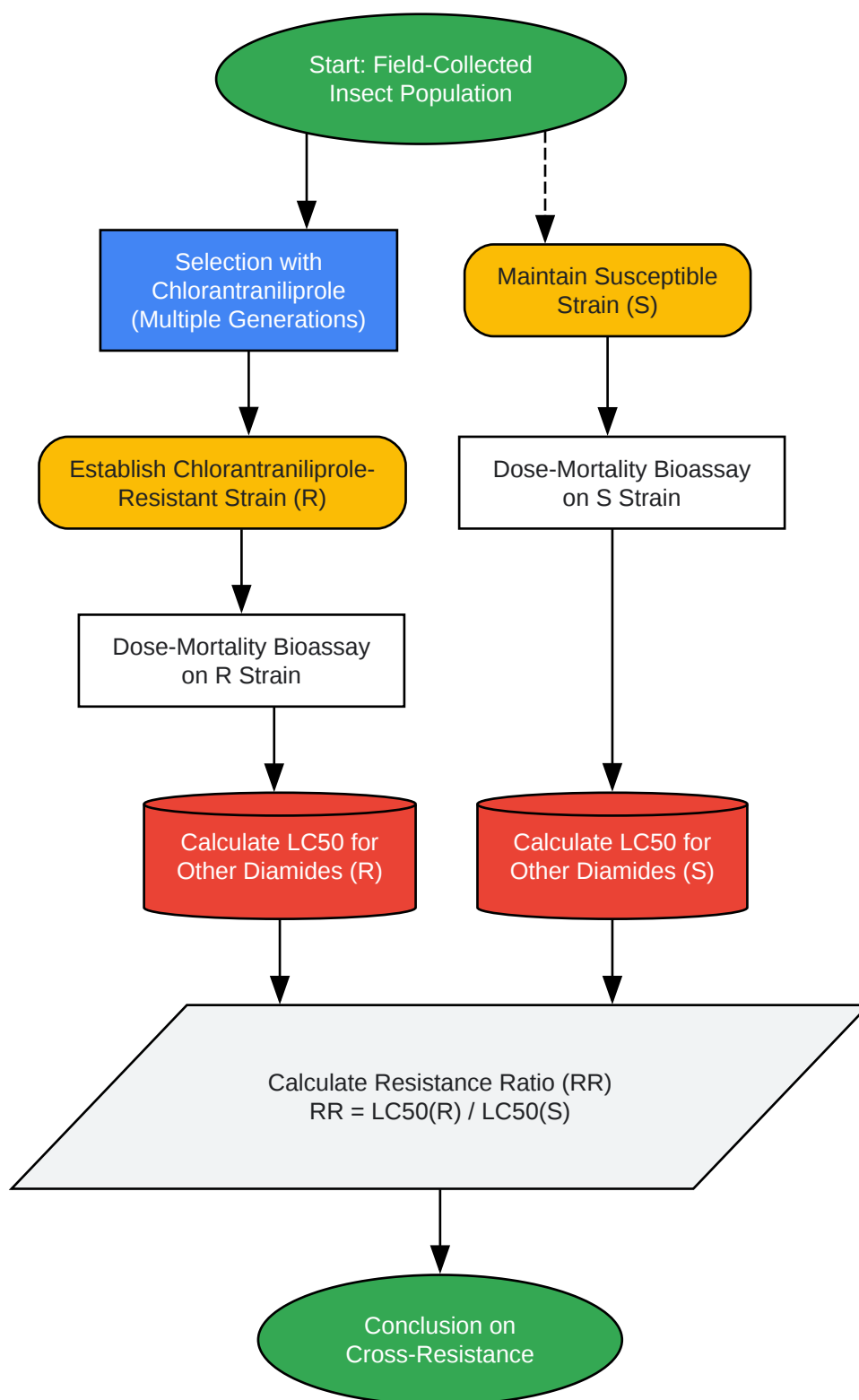
- PCR Amplification: Use specific primers to amplify the region of the ryanodine receptor gene where mutations are suspected to occur.
- DNA Sequencing: Sequence the PCR products.
- Sequence Alignment and Analysis: Compare the nucleotide and deduced amino acid sequences of the resistant and susceptible strains to identify any mutations.

Visualizations

Signaling Pathway and Resistance Mechanisms







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